molecular formula C15H10ClN3O2S B153160 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 138226-16-1

1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Cat. No. B153160
M. Wt: 331.8 g/mol
InChI Key: MYXKHRSTGNIYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a chemical compound that has shown promising results in scientific research applications. It is a thiazolo-benzimidazole derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial growth, or inflammation.

Biochemical And Physiological Effects

1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its broad spectrum of activity against cancer cells, bacteria, and fungi. It also has anti-inflammatory and antioxidant properties, which make it a promising compound for further research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models to assess its potential for use in humans. Additionally, it could be studied for its potential use in combination with other anticancer, antimicrobial, or anti-inflammatory agents. Finally, it could be studied for its potential use in other diseases or conditions that involve oxidative stress.

Synthesis Methods

The synthesis of 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been carried out using various methods. One of the commonly used methods involves the reaction of 2-chloro-5-nitroaniline with thiourea in the presence of a base. The resulting intermediate is then treated with 4-formylbenzoic acid, which leads to the formation of the final product. Other methods include the reaction of 2-chloro-5-nitroaniline with thiosemicarbazide or 2-mercaptobenzimidazole.

Scientific Research Applications

1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has shown promising results in scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacteria and fungi. In addition, it has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.

properties

CAS RN

138226-16-1

Product Name

1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Molecular Formula

C15H10ClN3O2S

Molecular Weight

331.8 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H10ClN3O2S/c16-11-6-5-9(19(20)21)7-10(11)15-18-13-4-2-1-3-12(13)17-14(18)8-22-15/h1-7,15H,8H2

InChI Key

MYXKHRSTGNIYQC-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

synonyms

1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benz imidazole

Origin of Product

United States

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